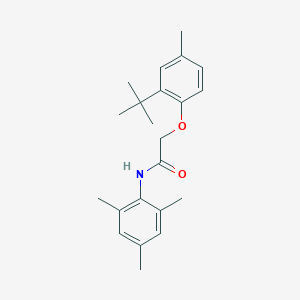

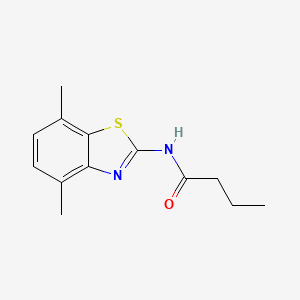

![molecular formula C26H21BrN2O2 B5509775 N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone, forming a Schiff base linkage (C=N bond). For example, the synthesis of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide involves the condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, suggesting a similar synthetic route might be applicable for the target compound (Yathirajan et al., 2007).

Molecular Structure Analysis

Compounds of this class often exhibit planar structures due to the conjugation along the Schiff base linkage, which could be anticipated for the target compound as well. This planarity is further stabilized by intramolecular hydrogen bonding and various intermolecular interactions, contributing to the compound's crystalline structure (Cao & Lu, 2009).

Chemical Reactions and Properties

The Schiff base compounds are known for their versatility in chemical reactions, including forming complexes with metals, participating in cycloaddition reactions, and serving as ligands in coordination chemistry. The presence of the naphthyl and bromobenzyl groups might influence the reactivity, introducing specific electronic effects and steric hindrance (Qu et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure can be inferred from similar compounds. These properties are often determined by the molecular structure, functional groups, and intermolecular forces present in the compound. For instance, the crystalline structure of related compounds is often stabilized by hydrogen bonding and π-π interactions, which could also be expected in the target compound (Zhu & Qiu, 2011).

Scientific Research Applications

Brominated Compounds in Environmental Studies

Brominated flame retardants (BFRs) have been extensively studied due to their application in various consumer goods to enhance fire resistance. A review by Zuiderveen et al. (2020) outlines the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting their EU registration, potential risks, and significant knowledge gaps. This study emphasizes the need for comprehensive research on NBFRs' occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).

Naphthalene Derivatives in Material Science

Naphthalene and its derivatives have been investigated for their scintillation properties in plastic scintillators, which are used for radiation detection. Salimgareeva and Kolesov (2005) discussed the impact of replacing naphthalene with other compounds in scintillators, showing how such substitutions affect their efficiency, optical transparency, and stability. This research demonstrates the versatility of naphthalene derivatives in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name |

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O2/c1-18-9-11-21(12-10-18)26(30)29-28-16-24-23-8-3-2-6-20(23)13-14-25(24)31-17-19-5-4-7-22(27)15-19/h2-16H,17H2,1H3,(H,29,30)/b28-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETUHTVUZSBVDC-LQKURTRISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

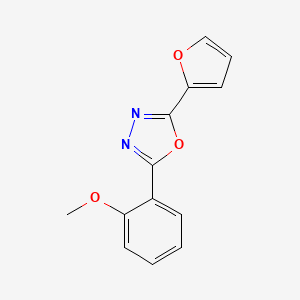

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

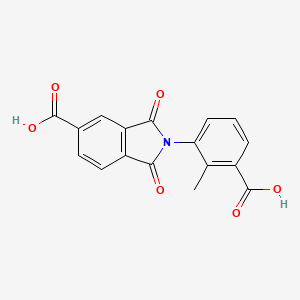

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

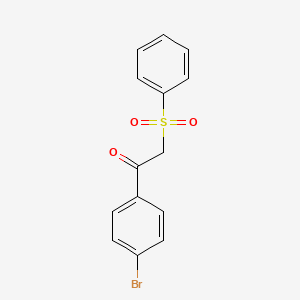

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)